N,N-Dimethyl-2-(propan-2-yl)aniline
Description
N,N-Dimethyl-2-(propan-2-yl)aniline is a substituted aniline derivative featuring an N,N-dimethylamino group and a propan-2-yl (isopropyl) substituent at the ortho position of the benzene ring. The compound’s structure combines steric hindrance from the isopropyl group with electron-donating effects from the dimethylamino moiety, influencing its reactivity in cyclization, borylation, and other key reactions.
Properties
CAS No. |
55359-23-4 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N,N-dimethyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-9(2)10-7-5-6-8-11(10)12(3)4/h5-9H,1-4H3 |
InChI Key |
IOAGYDXMJWZUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Alkylation of Aniline: One common method for synthesizing N,N-Dimethyl-2-(propan-2-yl)aniline involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
This method is efficient and widely used in industrial settings .
-
Use of Dimethyl Ether: Another method involves using dimethyl ether as the methylating agent instead of methanol. This reaction also requires an acid catalyst and follows a similar mechanism .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-2-(propan-2-yl)aniline can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form secondary amines or primary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: N-oxides.
Reduction: Secondary or primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: N,N-Dimethyl-2-(propan-2-yl)aniline is used as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biology:
Biochemical Studies: It is used in the synthesis of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: This compound is a precursor in the synthesis of certain drugs, contributing to the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(propan-2-yl)aniline involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. The presence of the dimethylamino group enhances its electron-donating ability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below summarizes critical structural and electronic differences between N,N-Dimethyl-2-(propan-2-yl)aniline and related compounds:
Key Observations :
- In contrast, the phenylethynyl group in its analog provides conjugation but minimal steric bulk .
- Electronic Effects: The N,N-dimethylamino group enhances electron density on the ring, favoring electrophilic substitution. However, the ethynyl group in N,N-Dimethyl-2-(phenylethynyl)aniline withdraws electrons, altering reactivity pathways .
Reactivity in Key Reactions
Borylation Reactions
- N,N-Dimethyl-2-(phenylethynyl)aniline reacts with BCl₃ via trans-haloboration , forming boron intermediates without cyclization. This contrasts with thioanisole derivatives, which undergo borylative cyclization due to sulfur’s electronic effects .
- This compound (inferred): The isopropyl group’s steric bulk may suppress cyclization, favoring linear adducts or alternative pathways.
Cyclization to Indoles
- N,N-Dimethyl-2-(phenylethynyl)aniline undergoes sodium persulfate-catalyzed cyclization to form indoles in 75% yield .
- Methoxy or seleno analogs (e.g., 1-methoxy-2-(phenylethynyl)benzene) fail to cyclize under similar conditions, highlighting the necessity of the dimethylamino group’s electron-donating capacity .
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